molecular formula C10H10BrN B1432528 2-bromo-3-phenylbutanenitrile, Mixture of diastereomers CAS No. 1018986-05-4

2-bromo-3-phenylbutanenitrile, Mixture of diastereomers

Cat. No. B1432528
M. Wt: 224.1 g/mol
InChI Key: LKUQURIPHCQJMN-UHFFFAOYSA-N
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Description

2-bromo-3-phenylbutanenitrile is a mixture of diastereomers . Diastereomers are stereoisomers that are not mirror images of each other and are not enantiomers . They have different physical properties and reactivity .


Molecular Structure Analysis

The molecular formula of 2-bromo-3-phenylbutanenitrile is C10H10BrN . It is a diastereomer, meaning it has the same molecular formula and sequence of bonded atoms as another compound, but a different orientation of their atoms in space .


Physical And Chemical Properties Analysis

2-bromo-3-phenylbutanenitrile, a mixture of diastereomers, has a molecular weight of 224.1 . Diastereomers can have different physical properties, such as different melting points, boiling points, and densities .

Scientific Research Applications

Organic Synthesis and Chemical Applications

  • Practical Synthesis Methods

    Research on compounds such as 2-Fluoro-4-bromobiphenyl highlights the development of practical synthesis methods for key intermediates in pharmaceuticals, demonstrating the importance of finding efficient, scalable routes for chemical synthesis that could be relevant to the synthesis of 2-bromo-3-phenylbutanenitrile (Yanan Qiu et al., 2009).

  • Catalysis and Polymer Blends

    Studies on catalysts and polymer blends, such as those incorporating poly[(1-trimethylsilyl)-1-propyne], provide insights into the design of membranes and materials for liquid-liquid separation, which could be relevant for applications involving 2-bromo-3-phenylbutanenitrile (A. Volkov et al., 2009).

Environmental and Biochemical Studies

  • Environmental Impacts and Bioaccumulation

    Research on bromoform and similar brominated compounds focuses on their environmental distribution, sources, sinks, and implications for atmospheric chemistry. Such studies can provide context for understanding the environmental behavior of 2-bromo-3-phenylbutanenitrile and related diastereomers (B. Quack & D. Wallace, 2003).

  • Toxicology and Safety Assessments

    Investigations into the toxicological profiles of compounds like polybrominated dibenzo-p-dioxins and dibenzofurans offer insights into the potential health impacts of brominated compounds, which might be extrapolated to assess the safety of 2-bromo-3-phenylbutanenitrile (J. Mennear & C. C. Lee, 1994).

properties

IUPAC Name

2-bromo-3-phenylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-8(10(11)7-12)9-5-3-2-4-6-9/h2-6,8,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUQURIPHCQJMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-phenylbutanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-bromo-3-phenylbutanenitrile, Mixture of diastereomers
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